SNX-5422

Description

Properties

IUPAC Name |

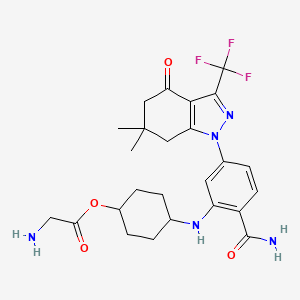

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDSOVJPJZVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238270 | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908115-27-5 | |

| Record name | SNX 5422 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-5422 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-5422 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SNX-5422: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SNX-5422, a potent and selective second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Developed by Serenex, Inc. (later acquired by Pfizer), this compound has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer therapeutic. This document details the scientific journey of this compound, from its initial discovery using a novel chemoproteomic platform to its intricate interactions with key cellular signaling pathways.

Discovery and Development

This compound was discovered through a proprietary chemoproteomics-based affinity screening platform developed by Serenex, Inc.[1]. This innovative approach utilized an immobilized ATP-sepharose matrix to identify compounds that bind to ATP-binding proteins, such as Hsp90, from complex cellular lysates[1]. This unbiased screen led to the identification of a novel indoline (B122111) scaffold, which was structurally distinct from other known Hsp90 inhibitors[1].

Through structure-guided synthesis and optimization, this initial scaffold was developed into the potent Hsp90 inhibitor, SNX-2112[2]. However, to improve its oral bioavailability, a simple prodrug, this compound, was developed[2]. Upon oral administration, this compound is rapidly and consistently converted to the active compound, SNX-2112, in the body[2][3]. This strategic prodrug approach enhanced the pharmacokinetic properties of the inhibitor, making it suitable for clinical development[2]. Phase I clinical trials for this compound in patients with solid tumors and lymphomas were initiated to evaluate its safety, tolerability, and pharmacokinetic profile[4][5]. Although development was later discontinued (B1498344) due to ocular toxicities observed in preclinical and some clinical studies, the discovery and development of this compound provided valuable insights into the therapeutic potential and challenges of Hsp90 inhibition[6][7].

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general outline of the synthetic scheme is presented below, based on available information. It is important to note that this is a high-level overview and does not encompass the detailed experimental conditions, purification, and characterization steps.

Simplified Synthetic Scheme:

A key step in the synthesis of this compound involves the coupling of a substituted indazole intermediate with a benzamide (B126) moiety, followed by the addition of the solubilizing glycine (B1666218) ester group to form the final prodrug. The process can be broadly summarized as follows:

-

Formation of the Indazole Core: The synthesis begins with the construction of the 4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazole core structure.

-

Coupling Reaction: The indazole core is then coupled with a 2-aminobenzamide (B116534) derivative.

-

Prodrug Moiety Addition: Finally, the glycine ester prodrug moiety is attached to the cyclohexylamino group to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active metabolite, SNX-2112, from various preclinical studies.

Table 1: In Vitro Potency of this compound and SNX-2112

| Compound | Parameter | Value | Cell Line/Assay | Reference |

| This compound | Kd | 41 nM | Hsp90 binding assay | [8] |

| This compound | IC50 (Her-2 degradation) | 37 nM | AU565 cells | [8] |

| This compound | IC50 (p-ERK stability) | 11 ± 3 nM | AU565 cells | [8] |

| This compound | IC50 (p-S6 stability) | 61 ± 22 nM | A375 cells | [8] |

| This compound | IC50 (Hsp70 induction) | 13 ± 3 nM | A375 cells | [8] |

| SNX-2112 | IC50 (Cell proliferation) | 0.9 - 114 nM | >20 solid and hematological tumor cell lines | [2] |

| SNX-2112 | Average IC50 | 4 nM | Hematological tumor cell lines | [2] |

| SNX-2112 | EC50 (Her2 degradation) | 21 nM | BT474 cells | [2] |

| SNX-2112 | EC50 (p-ERK degradation) | 38 nM | BT474 cells | [2] |

| SNX-2112 | EC50 (Apoptosis induction) | 11 nM | BT474 cells | [2] |

Table 2: Pharmacokinetic Properties of this compound (administered orally)

| Species | Bioavailability of SNX-2112 | Half-life of SNX-2112 | Reference |

| Rat | 56% | 5 hours | [2] |

| Dog | 65% | 11 hours | [2] |

Mechanism of Action and Signaling Pathways

This compound, through its active form SNX-2112, exerts its anti-cancer effects by potently and selectively inhibiting Hsp90. Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation. By binding to the ATP-binding pocket in the N-terminus of Hsp90, SNX-2112 competitively inhibits its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.

Key client proteins affected by this compound include:

-

Transcription Factors: Mutant p53[9]

The degradation of these client proteins disrupts major oncogenic signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby blocking downstream signaling through mTOR and its effectors, ultimately inhibiting protein synthesis and cell growth.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway (also known as the MAPK pathway) is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Raf-1 is a key client protein of Hsp90. By inducing the degradation of Raf-1, this compound disrupts this pathway, leading to decreased cell proliferation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and not fully available in the public domain. However, based on published literature, the following provides an overview of the types of methodologies employed in its preclinical assessment.

Cell-Based Assays

-

Cell Viability Assays: To determine the anti-proliferative activity of this compound, various cancer cell lines are treated with a range of drug concentrations. Cell viability is typically measured using assays such as MTT or CellTiter-Glo®, which quantify metabolic activity or ATP levels, respectively.

-

Western Blot Analysis: To assess the degradation of Hsp90 client proteins, cancer cells are treated with this compound for various time points. Cell lysates are then prepared, and protein levels of interest (e.g., HER2, Akt, p-ERK) and a loading control (e.g., β-actin) are determined by Western blotting using specific antibodies.

-

Apoptosis Assays: The induction of apoptosis can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting the cleavage of caspase-3 and PARP via Western blotting.

In Vivo Xenograft Studies

-

Tumor Growth Inhibition Studies: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are treated with this compound (administered orally) or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.

-

Pharmacodynamic Studies: Tumor-bearing mice are treated with this compound. At various time points after treatment, tumors and other tissues are harvested. The levels of Hsp90 client proteins and downstream signaling molecules are analyzed by Western blotting or immunohistochemistry to confirm target engagement and pathway inhibition in vivo.

The following diagram illustrates a general workflow for preclinical evaluation of an Hsp90 inhibitor like this compound.

Conclusion

This compound is a testament to the power of innovative drug discovery platforms and rational drug design. As a potent and orally bioavailable Hsp90 inhibitor, it effectively targets key oncogenic signaling pathways, demonstrating significant anti-tumor activity in preclinical models. While its clinical development was halted, the extensive research on this compound has profoundly contributed to our understanding of Hsp90 biology and its role in cancer, paving the way for the development of future generations of Hsp90 inhibitors with improved therapeutic windows. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and the broader field of Hsp90-targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. HSP90 Inhibitor SNX5422/2112 Targets the Dysregulated Signal and Transcription Factor Network and Malignant Phenotype of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Client Proteins of SNX-5422

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-5422 is a second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). It is a prodrug that rapidly converts to its active form, SNX-2112, in the body. SNX-2112 exhibits potent and selective inhibition of Hsp90 by binding to the N-terminal ATP pocket, leading to the destabilization and subsequent proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are key oncogenic drivers and signaling molecules implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the target and client proteins of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound functions as a prodrug, designed to improve oral bioavailability.[1] Following administration, it is rapidly and completely converted to its active metabolite, SNX-2112.[1] SNX-2112 competitively inhibits the ATPase activity of Hsp90 by binding to its N-terminal ATP-binding pocket.[2][3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90-dependent client proteins by the proteasome. The degradation of these client proteins, many of which are crucial for tumor growth and survival, results in the anti-tumor activity of this compound.[3][4]

Target Profile of SNX-2112

SNX-2112 demonstrates high-affinity binding to multiple isoforms of the Hsp90 chaperone protein. The primary target is the N-terminal domain of Hsp90. Quantitative binding data for SNX-2112 is summarized in the table below.

| Target Isoform | Binding Affinity (Kd) | Reference |

| Hsp90α | 4 nM | MedChemExpress |

| Hsp90β | 6 nM | MedChemExpress |

| Grp94 (Hsp90b1) | 484 nM | MedChemExpress |

| TRAP-1 | 862 nM | [2] |

This compound Client Protein Degradation

The inhibition of Hsp90 by SNX-2112 leads to the degradation of a broad spectrum of client proteins that are critical for oncogenesis. The half-maximal inhibitory concentration (IC50) values for the degradation of several key client proteins are presented below.

| Client Protein | Cell Line | IC50 for Degradation | Reference |

| Her2 | AU565 | 5 ± 1 nM | [5] |

| Her2 | BT474 | 21 nM | [1] |

| p-ERK | AU565 | 11 ± 3 nM | [5] |

| p-ERK | BT474 | 38 nM | [1] |

| p-S6 | A375 | 61 ± 22 nM | [5] |

A number of studies have identified a wider range of Hsp90 client proteins that are degraded upon treatment with SNX-2112, including:

-

Transcription Factors and Regulators: p53 (mutant), HIF-1α, c-fos, PU.1[7]

In Vitro Anti-Proliferative Activity

The degradation of key oncogenic client proteins by this compound translates to potent anti-proliferative activity across a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 for Proliferation | Reference |

| BT474 | Breast Cancer | 37 nM | [1] |

| A375 | Melanoma | 1.25 µM (48h) | N/A |

| GTL-16 | Gastric Cancer | 50 nM (induces G1 arrest) | N/A |

| MKN-45 | Gastric Cancer | 50 nM (induces G1 arrest) | N/A |

| EBC-1 | Lung Cancer | 50 nM (induces G1 arrest) | N/A |

| A549 | Non-Small Cell Lung Cancer | 0.50 ± 0.01 μM | N/A |

| H1299 | Non-Small Cell Lung Cancer | 1.14 ± 1.11 μM | N/A |

| H1975 | Non-Small Cell Lung Cancer | 2.36 ± 0.82 μM | N/A |

| K562 | Chronic Myeloid Leukemia | 0.92 µM (72h) | N/A |

| Hematological Tumor Lines (average) | Various | 4 nM | [1] |

Signaling Pathways Affected by this compound

By promoting the degradation of multiple client proteins, this compound concurrently impacts several critical oncogenic signaling pathways. The two primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.

Figure 1. this compound mediated inhibition of Hsp90 and downstream signaling.

Experimental Protocols

Western Blot Analysis for Client Protein Degradation

This protocol outlines the general steps to assess the degradation of Hsp90 client proteins in cancer cells following treatment with this compound.

Figure 2. Workflow for Western Blot analysis of client protein degradation.

Detailed Steps:

-

Cell Culture and Treatment:

-

Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0-1000 nM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

-

-

Blocking:

-

Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control.

-

Cell Viability Assay

This protocol describes a general method to determine the effect of this compound on the proliferation and viability of cancer cells.

Figure 3. Workflow for a cell viability assay.

Detailed Steps:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

After the cells have adhered (typically 24 hours), remove the medium and add the medium containing the different concentrations of this compound.

-

Include wells with vehicle control (e.g., DMSO) and wells with medium only (no cells) for background subtraction.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

-

Viability Measurement:

-

Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)), or a luminescent-based assay like CellTiter-Glo®.

-

Incubate for the time recommended by the manufacturer (typically 1-4 hours for colorimetric assays, 10 minutes for luminescent assays).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Subtract the background reading (medium only).

-

Normalize the results to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Conclusion

This compound is a potent, orally bioavailable Hsp90 inhibitor that targets a wide range of oncogenic client proteins. Its ability to simultaneously disrupt multiple key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores its potential as a broad-spectrum anti-cancer agent. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other Hsp90 inhibitors. Further global proteomic studies will undoubtedly continue to expand our understanding of the full repertoire of this compound's client proteins and its complex mechanism of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. SNX-2112, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of SNX-5422: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-5422 is a second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). It is a prodrug that rapidly converts to its active form, SNX-2112, in the body.[1][2] Hsp90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[3][4] By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation and subsequent inhibition of tumor growth. This technical guide provides an in-depth overview of the in vitro antiproliferative activity of this compound, detailing its mechanism of action, summarizing its efficacy across various cancer cell lines, and outlining the experimental protocols used for its evaluation.

Mechanism of Action

This compound, through its active metabolite SNX-2112, competitively binds to the N-terminal ATP-binding pocket of Hsp90.[5][6] This binding event inhibits the ATPase activity of Hsp90, a critical step in its chaperone cycle. The inhibition of Hsp90 function leads to the misfolding and subsequent proteasomal degradation of its client proteins. Key oncogenic client proteins affected by this compound include HER2, AKT, ERK, RAF1, and mutant p53.[1][2][4] The degradation of these proteins disrupts multiple critical signaling pathways involved in cancer, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of proliferation.[3][7]

Figure 1: Mechanism of action of this compound.

In Vitro Antiproliferative Activity

This compound, primarily through its active form SNX-2112, has demonstrated potent antiproliferative activity across a broad spectrum of human cancer cell lines, including those derived from solid tumors and hematological malignancies. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its significant potency.

Table 1: Antiproliferative Activity (IC50) of SNX-2112 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Solid Tumors | ||

| MCF-7 | Breast Cancer | 16 |

| SW620 | Colorectal Cancer | 19 |

| K562 | Chronic Myeloid Leukemia | 23 |

| SK-MEL-5 | Melanoma | 25 |

| A375 | Melanoma | 51 |

| AU565 | Breast Cancer | 5 ± 1 (Her2 degradation) |

| A549 | Non-Small Cell Lung Cancer | 500 |

| H1299 | Non-Small Cell Lung Cancer | 1140 |

| H1975 | Non-Small Cell Lung Cancer | 2360 |

| SAS | Tongue Squamous Cell Carcinoma | 1152 |

| SCC-9 | Tongue Squamous Cell Carcinoma | 982 |

| SCC-25 | Tongue Squamous Cell Carcinoma | 856 |

| Hematological Malignancies | ||

| MM.1S | Multiple Myeloma | 52 |

| U266 | Multiple Myeloma | 55 |

| INA-6 | Multiple Myeloma | 19 |

| RPMI8226 | Multiple Myeloma | 186 |

| OPM1 | Multiple Myeloma | 89 |

| OPM2 | Multiple Myeloma | 67 |

| MM.1R | Multiple Myeloma | 93 |

| Dox40 | Multiple Myeloma | 53 |

Note: Data compiled from multiple sources.[3][8][9][10][11][12][13] IC50 values can vary depending on the specific assay conditions and duration of exposure.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro antiproliferative activity of this compound.

Cell Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound or SNX-2112 (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization buffer (e.g., DMSO or Sorenson's glycine (B1666218) buffer for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound or SNX-2112 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Addition of Reagent:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Hsp90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or SNX-2112

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, ERK) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or SNX-2112 for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Figure 2: Experimental workflow for in vitro evaluation.

Conclusion

This compound is a potent Hsp90 inhibitor with significant in vitro antiproliferative activity against a wide array of cancer cell lines. Its mechanism of action, involving the degradation of key oncoproteins, makes it a compelling candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other Hsp90 inhibitors. Further investigation into its synergistic effects with other anticancer agents and its activity in more complex in vitro models, such as 3D spheroids and organoids, is warranted.

References

- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antitumorigenic Effect of Hsp90 Inhibitor SNX-2112 on Tongue Squamous Cell Carcinoma is Enhanced by Low-Intensity Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SNX-5422: An In-depth Technical Guide for Cancer Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the preclinical studies of SNX-5422, a potent and orally bioavailable Hsp90 inhibitor, in various cancer models.

This compound is the orally bioavailable prodrug of SNX-2112, a highly selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell growth, survival, and proliferation.[2][3] By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a promising therapeutic strategy across a range of solid and hematologic malignancies.[1][4] This guide synthesizes the key preclinical findings, detailing the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties of this compound.

Mechanism of Action

This compound's active moiety, SNX-2112, competitively binds to the N-terminal ATP-binding pocket of Hsp90 family members (Hsp90α, Hsp90β, Grp94, and Trap-1).[1][2] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key oncoproteins dependent on Hsp90 for their stability include HER2, BRAF, MET, ALK, and mutated forms of EGFR, such as those with the T790M resistance mutation.[1] The degradation of these proteins disrupts downstream signaling pathways critical for tumor growth and survival, including the PI3K/Akt/mTOR and RAS/MAPK pathways.[5][6] A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, a pharmacodynamic marker that confirms target engagement.[1][2]

In Vitro Efficacy

The active metabolite of this compound, SNX-2112, has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Effect |

| Various (20+ lines) | Solid and Hematologic Tumors | 0.9 - 114 | Inhibition of cell proliferation |

| Hematologic Tumor Lines | Hematologic Malignancies | ~4 (average) | Inhibition of cell proliferation (10 to 500-fold more potent than 17-AAG)[4] |

| AU565 | Breast Cancer | 5 ± 1 | Her2 degradation[7] |

| AU565 | Breast Cancer | 11 ± 3 | p-ERK stability[7] |

| A375 | Melanoma | 61 ± 22 | p-S6 stability[7] |

| A375 | Melanoma | 13 ± 3 | Hsp70 induction[7] |

| BT474 | Breast Cancer | 37 | Inhibition of cell proliferation[4] |

| BT474 | Breast Cancer | 21 | Her2 degradation[4] |

| BT474 | Breast Cancer | 38 | p-ERK degradation[4] |

| BT474 | Breast Cancer | 11 | Apoptosis induction[4] |

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has shown significant anti-tumor activity in various preclinical xenograft models.

| Cancer Model | Treatment | Key Findings |

| HT-29 Human Colon Tumor Xenograft | This compound (50 mg/kg, p.o., 3 times a week for 3 weeks) | Efficiently inhibited tumor growth.[7] |

| Multiple Myeloma (MM) Xenograft | This compound (20, 40 mg/kg, p.o.) | Markedly inhibited MM tumor growth and angiogenesis. Prolonged survival in a murine model.[6][7] |

| Eμ-TCL1 Mouse Model of CLL | This compound in combination with ibrutinib (B1684441) | Remarkable survival benefit compared to vehicle or single agents (median survival of 100 days vs. 51 days).[8] |

| MV411 Leukemia Xenograft Survival Model | This compound (40 mg/kg, p.o., 3x/week) | 100% survival compared to 30% for the vehicle group 10 days after treatment cessation.[4] |

| MC38 Murine Model | This compound (40 mg/kg) + anti-PD-L1 (10 mg/kg) | 75.2% reduction in tumor volume.[9] |

| MC38 Murine Model | This compound (40 mg/kg) + anti-CTLA4 (10 mg/kg) | 77.5% reduction in tumor volume.[9] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical animal models and human clinical trials.

| Species | Administration | Key Parameters |

| Mice, Rats, Dogs | Oral this compound | Rapid and consistent conversion to SNX-2112.[4] |

| Rats | Oral this compound | Bioavailability of SNX-2112: 56%; Half-life: 5 hours.[4] |

| Dogs | Oral this compound | Bioavailability of SNX-2112: 65%; Half-life: 11 hours.[4] |

| Humans | Oral this compound | Rapid conversion to SNX-2112 with no measurable concentrations of the prodrug.[5] Peak plasma concentrations of SNX-2112 between 1.0 and 4.0 hours.[5] Mean terminal half-life of SNX-2112 is approximately 8 hours.[5] |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., BT474, A375, AU565).

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of SNX-2112 for a specified duration (e.g., 72 hours).

-

Analysis: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Client Protein Degradation

-

Cell Lysates: Cancer cells are treated with SNX-2112 for various times and concentrations. Cells are then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for Hsp90 client proteins (e.g., HER2, p-ERK) and pharmacodynamic markers (e.g., Hsp70). A loading control (e.g., β-actin) is also used.

-

Detection: Membranes are incubated with secondary antibodies conjugated to horseradish peroxidase and visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally according to a defined schedule (e.g., daily, every other day).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

Combination Therapies

Preclinical studies have also explored the potential of this compound in combination with other anti-cancer agents. In chronic lymphocytic leukemia (CLL) models, combining this compound with the BTK inhibitor ibrutinib resulted in a significant survival advantage, particularly in the context of ibrutinib resistance.[8][10] This suggests that Hsp90 inhibition can be an effective strategy to overcome resistance to targeted therapies.[8] Furthermore, in a syngeneic mouse model, this compound combined with checkpoint inhibitors (anti-PD-L1 or anti-CTLA4) led to a greater reduction in tumor volume than either agent alone, indicating a potential synergistic effect with immunotherapy.[9]

Conclusion

The preclinical data for this compound and its active metabolite SNX-2112 demonstrate potent and broad anti-cancer activity. As a selective Hsp90 inhibitor, it effectively induces the degradation of key oncoproteins, leading to cell growth inhibition and apoptosis in a variety of cancer models. Its oral bioavailability and favorable pharmacokinetic profile have supported its advancement into clinical trials. The promising results from combination studies, particularly with targeted therapies and immunotherapy, highlight the potential for this compound to address unmet needs in cancer treatment, including therapeutic resistance. Further research is warranted to fully elucidate its clinical potential and identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

The HSP90 Inhibitor SNX-5422: A Technical Overview of its Impact on HER2, AKT, and ERK Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-5422 is an orally bioavailable synthetic prodrug of the potent and selective Heat Shock Protein 90 (HSP90) inhibitor, SNX-2112.[1][2] HSP90 is a highly conserved molecular chaperone crucial for the conformational stability and function of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][3] Key clients include the receptor tyrosine kinase HER2, the serine/threonine kinase AKT, and components of the RAF-MEK-ERK signaling cascade.[1][3] By inhibiting HSP90, this compound triggers the proteasomal degradation of these critical oncoproteins, making it a compelling therapeutic strategy for various malignancies, particularly those dependent on these pathways.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its specific effects on the HER2, AKT, and ERK signaling pathways, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound is administered as a water-soluble mesylate salt prodrug, which undergoes rapid in vivo conversion to its active metabolite, SNX-2112.[1][5] SNX-2112 exerts its biological activity by competitively binding to the N-terminal adenosine (B11128) triphosphate (ATP) pocket of HSP90 family members, including HSP90α, HSP90β, GRP94, and TRAP-1.[2][4][5] This binding event inhibits the chaperone's essential ATPase activity.[3] The disruption of the HSP90 chaperone cycle leaves client proteins, such as HER2 and AKT, unable to achieve or maintain their proper conformation, leading to their ubiquitination and subsequent degradation by the proteasome.[1] A secondary, well-established pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of the heat shock protein HSP70.[4][6]

Effect on HER2 Signaling

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a receptor tyrosine kinase that is overexpressed in a significant subset of breast and other cancers.[7][8] As a client protein, HER2's stability and function are critically dependent on HSP90.[1][7] Treatment of HER2-positive cancer cells with this compound (or its active form SNX-2112) leads to the potent degradation of the HER2 protein.[7][9] This depletion of HER2 abrogates downstream signaling through two primary axes: the PI3K-AKT-mTOR pathway, which promotes cell survival and growth, and the RAS-RAF-MEK-ERK (MAPK) pathway, which is a key regulator of cell proliferation.[3][10] The degradation of HER2 ultimately results in decreased proliferation and increased apoptosis in HER2-dependent cancer cells.[7]

Effect on AKT Signaling

The serine/threonine kinase AKT (Protein Kinase B) is a central node in the PI3K signaling pathway, regulating fundamental cellular processes including survival, growth, metabolism, and proliferation.[11][12] Activated AKT exerts anti-apoptotic effects and promotes cell cycle progression.[11] AKT is a well-established HSP90 client protein, requiring the chaperone for its stability and activity.[1][3] Treatment with this compound/SNX-2112 results in the degradation of AKT, leading to a significant reduction in both total and phosphorylated AKT (p-AKT) levels.[13][14] This inhibition blocks downstream signaling, overcoming growth advantages conferred by upstream activators like IL-6 and IGF-1, and ultimately promotes apoptosis.[13] In vivo studies have confirmed that this compound treatment significantly inhibits p-AKT in tumor xenograft models.[6][14]

Effect on ERK Signaling

The Extracellular Signal-Regulated Kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical pathway that transduces signals from cell surface receptors to regulate gene expression and prevent apoptosis.[15] The stability and function of key upstream components of this pathway, notably the RAF1 kinase, are dependent on HSP90.[1] Inhibition of HSP90 by SNX-2112 disrupts the integrity of this cascade.[13] Studies have demonstrated that treatment with SNX-2112 leads to the abrogation of cytokine-induced ERK activation.[13] A reduction in phosphorylated ERK (p-ERK) levels has been observed both in vitro and in vivo following treatment with this compound, indicating effective blockade of this pro-proliferative pathway.[5][6][16]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 Inhibitor SNX5422/2112 Targets the Dysregulated Signal and Transcription Factor Network and Malignant Phenotype of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Preclinical research progress in HER2-targeted small-molecule probes for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Targeting the ERK mitogen-activated protein kinase cascade for the treatment of KRAS-mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Oral Bioavailability of SNX-5422: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

SNX-5422, an orally bioavailable prodrug of the potent and selective Hsp90 inhibitor SNX-2112, has been evaluated in numerous preclinical and clinical studies. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of this compound. Following oral administration, this compound is rapidly and extensively converted to its active moiety, SNX-2112. This conversion is so efficient that this compound is often undetectable in plasma shortly after dosing. The active metabolite, SNX-2112, exhibits dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC), with a terminal half-life of approximately 8 to 10 hours in humans. Preclinical studies in rats and dogs have demonstrated good oral bioavailability of SNX-2112 derived from its prodrug. This document consolidates available quantitative pharmacokinetic data, details the experimental methodologies employed in these critical studies, and visualizes the associated signaling pathways and experimental workflows to provide a thorough resource for researchers in the field of oncology and drug development.

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2] Inhibition of Hsp90 leads to the proteasomal degradation of these oncoproteins, making it an attractive target for cancer therapy.[1][2] this compound is a water-soluble and orally bioavailable prodrug of SNX-2112, a potent small-molecule inhibitor of Hsp90.[3] SNX-2112 competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins such as HER2, AKT, and RAF1.[1][4] This guide provides a detailed examination of the pharmacokinetics and oral bioavailability of this compound, focusing on the resulting exposure of its active metabolite, SNX-2112.

Pharmacokinetics

Upon oral administration, this compound is rapidly converted to its active metabolite, SNX-2112.[5] In clinical studies, plasma concentrations of the parent prodrug this compound were not measurable after dosing, indicating a swift and complete conversion process.[5] Consequently, pharmacokinetic assessments have primarily focused on the concentration and behavior of SNX-2112.

Preclinical Pharmacokinetics

Preclinical evaluation of this compound has been conducted in various animal models, including rats and dogs, to establish its pharmacokinetic profile and oral bioavailability.

Table 1: Preclinical Pharmacokinetic Parameters of SNX-2112 Following Oral Administration of this compound

| Species | Dose of this compound (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | ~5 | 56 | [6] |

| Dog | Data not available | Data not available | Data not available | Data not available | ~11 | 65 | [6] |

Detailed Cmax, Tmax, and AUC data from these preclinical oral studies were not available in the reviewed literature.

A separate study in Sprague-Dawley rats investigated the pharmacokinetics of SNX-2112 after a single intravenous injection. The results indicated a two-compartment open model with a terminal elimination half-life (t1/2β) of approximately 10 hours.[6]

Table 2: Pharmacokinetic Parameters of SNX-2112 in Rats Following Intravenous Administration

| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2β (h) |

| 2.5 | Not Reported | 7.62 ± 1.03 | 9.96 ± 4.32 |

| 5 | Not Reported | 8.10 ± 0.77 | 10.43 ± 4.06 |

| 10 | Not Reported | 15.80 ± 1.00 | 10.41 ± 4.38 |

| (Data from a study investigating intravenous SNX-2112)[6] |

Clinical Pharmacokinetics

Phase I clinical trials in patients with advanced solid tumors and lymphomas have provided valuable insights into the pharmacokinetics of SNX-2112 after oral administration of this compound.[3][7]

In a phase 1 study, this compound was administered orally every other day, with doses ranging from 4 to 133 mg/m².[8] Another study involved twice-weekly administration with dose escalation up to 177 mg/m².[3][7] Across these studies, SNX-2112 demonstrated rapid absorption, with peak plasma concentrations (Tmax) observed between 1.0 and 4.0 hours after dosing.[5] The terminal half-life in plasma was consistently reported to be around 8 to 10 hours.[5][9] Pharmacokinetic data revealed approximately dose-proportional increases in Cmax and AUC for SNX-2112.[5][9]

Table 3: Human Pharmacokinetic Parameters of SNX-2112 Following Oral Administration of this compound

| Dose of this compound (mg/m²) | Dosing Schedule | Tmax (h) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Half-life (h) | Reference |

| 4 - 133 | Every Other Day | Not specified | Dose-proportional | Greater than dose-proportional | ~8-10 | [8][9] |

| 50 | Every Other Day | 1.0 - 4.0 | Dose-proportional | Slightly greater than dose-proportional | ~8 | [5] |

| 75 | Every Other Day | 1.0 - 4.0 | Dose-proportional | Slightly greater than dose-proportional | ~8 | [5] |

| 100 | Every Other Day | 1.0 - 4.0 | Dose-proportional | Slightly greater than dose-proportional | ~8 | [5] |

| up to 177 | Twice Weekly | Not specified | Almost linear | Almost linear | Not specified | [3][7] |

Specific Cmax and AUC values for each dose cohort were not consistently reported in a tabulated format in the reviewed literature.

Experimental Protocols

Preclinical Oral Bioavailability Studies

Studies to determine the oral bioavailability of this compound were conducted in rats and dogs.[6] While specific details of the study protocols are not extensively published, standard procedures for such studies typically involve:

-

Animals: Male and female rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle).

-

Housing: Controlled environment with respect to temperature, humidity, and light-dark cycles.

-

Fasting: Animals are typically fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.[10]

-

Administration: this compound is administered orally via gavage for rats and in capsules for dogs. The drug is often formulated in a suitable vehicle (e.g., a solution or suspension).[11][12]

-

Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dosing.

Plasma concentrations of SNX-2112 are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13]

Clinical Pharmacokinetic Studies

Phase I clinical trials of this compound have employed dose-escalation designs to determine the maximum tolerated dose (MTD) and characterize the pharmacokinetic profile.[4][8]

-

Patient Population: Patients with refractory solid tumors or lymphomas.[3][7]

-

Dosing: this compound was administered orally, with food restrictions such as fasting for 2 hours before and 1 hour after drug intake to ensure consistent absorption.[3]

-

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at multiple time points, including pre-dose and at various intervals post-dose (e.g., 20, 40 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours) on day 1 and at steady state.[3]

Plasma samples were analyzed for concentrations of this compound and SNX-2112 using a validated LC-MS/MS method.[3] Key validation parameters for such an assay include:

-

Selectivity: Ensuring no interference from endogenous plasma components.

-

Linearity: Establishing a linear relationship between instrument response and known concentrations.

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte.

-

Stability: Evaluating the stability of the analyte in plasma under various storage conditions.[14][15]

Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[5] This analysis is typically performed using specialized software such as Phoenix® WinNonlin®.[16][17] Key parameters derived from NCA include Cmax, Tmax, AUC, and terminal half-life.[2]

Signaling Pathways and Experimental Workflows

Hsp90 Inhibition and Client Protein Degradation

This compound, through its active metabolite SNX-2112, inhibits the chaperone function of Hsp90. This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis.

Caption: Hsp90 inhibition by SNX-2112 disrupts the chaperone cycle, leading to client protein degradation.

General Workflow for Pharmacokinetic Analysis

The determination of the pharmacokinetic profile of an orally administered drug like this compound follows a standardized workflow from administration to data analysis.

Caption: Standard workflow for a pharmacokinetic study of an oral drug.

Conclusion

This compound is an orally administered prodrug that is rapidly and efficiently converted to the active Hsp90 inhibitor, SNX-2112. This conversion results in negligible systemic exposure to the prodrug itself. The active metabolite, SNX-2112, exhibits favorable pharmacokinetic properties, including rapid absorption, a half-life conducive to manageable dosing schedules, and dose-proportional exposure in humans. Preclinical studies have confirmed its good oral bioavailability. The data summarized in this guide underscore the successful design of this compound as a prodrug to enable oral delivery of the potent Hsp90 inhibitor SNX-2112, providing a foundation for its further clinical investigation. Further publication of detailed, tabulated pharmacokinetic data from clinical trials would be beneficial for a more granular understanding and for informing future modeling and simulation efforts.

References

- 1. humanpredictions.com [humanpredictions.com]

- 2. Development of R packages: ‘NonCompart’ and ‘ncar’ for noncompartmental analysis (NCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]

- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. certara.com [certara.com]

- 17. certara.com [certara.com]

SNX-5422 and Hsp70 Induction: A Technical Guide to a Key Biomarker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNX-5422, an orally bioavailable prodrug of the potent Hsp90 inhibitor SNX-2112, has demonstrated significant anti-neoplastic potential in preclinical and clinical studies. A critical aspect of its clinical development is the use of Heat Shock Protein 70 (Hsp70) induction as a pharmacodynamic biomarker. Inhibition of the molecular chaperone Hsp90 by SNX-2112 disrupts the folding and stability of numerous oncogenic client proteins, leading to their degradation. This cellular stress triggers a compensatory upregulation of Hsp70, providing a robust and quantifiable indicator of target engagement and biological activity of this compound. This technical guide provides an in-depth overview of the mechanism of Hsp70 induction by this compound, detailed experimental protocols for its measurement, and a summary of key quantitative data from relevant studies.

Introduction to this compound and Hsp90 Inhibition

This compound is a second-generation, synthetic Hsp90 inhibitor.[1][2] Following oral administration, it is rapidly converted to its active metabolite, SNX-2112.[2][3] SNX-2112 binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[2][3] Hsp90 is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation, including HER2, AKT, and ERK.[2][3] By inhibiting Hsp90, SNX-2112 leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in the disruption of multiple oncogenic signaling pathways.[2]

Hsp70 Induction as a Pharmacodynamic Biomarker

The inhibition of Hsp90 by SNX-2112 induces a cellular stress response, a key component of which is the robust induction of Hsp70.[4] This induction is a direct consequence of the release and activation of Heat Shock Factor 1 (HSF1), a transcription factor that is normally held in an inactive complex with Hsp90. Upon Hsp90 inhibition, HSF1 is released, trimerizes, translocates to the nucleus, and activates the transcription of genes encoding heat shock proteins, most notably Hsp70.[5] This compensatory mechanism serves as a reliable biomarker for the biological activity of Hsp90 inhibitors.[5]

Pharmacodynamic studies have confirmed a linear correlation between pharmacokinetic parameters of this compound and the induction of Hsp70 in patients.[2][6] The measurement of Hsp70 levels in peripheral blood mononuclear cells (PBMCs) and tumor biopsies provides a minimally invasive method to assess target engagement and to guide dose-escalation studies.[1][2]

Quantitative Data on this compound and Hsp70 Induction

The following tables summarize key quantitative data regarding the activity of this compound and its active form, SNX-2112.

| Parameter | Cell Line | Value | Reference |

| IC50 for Hsp70 Induction | A375 | 13 ± 3 nM | [7] |

| Kd for Hsp90 | - | 41 nM | [7] |

| IC50 for Her-2 Degradation | AU565 | 37 nM | [7] |

| IC50 for p-ERK Stability | AU565 | 11 ± 3 nM | [7] |

| IC50 for p-S6 Stability | A375 | 61 ± 22 nM | [7] |

| Dose Level (mg/m²) | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Observations | Reference |

| Up to 177 | Twice weekly | Not reached in this study, 1 DLT at 177 mg/m² | Dose-dependent increase in Hsp70 induction in PBMCs. | [2] |

| 4 to 133 | Every other day (3 weeks on/1 week off) | 100 mg/m² | Diarrhea was the dose-limiting toxicity. | [8] |

| 50 to 89 | Once daily (3 weeks on/1 week off) | 67 mg/m² | Higher incidence of adverse events compared to QOD schedule. | [8] |

| 50, 75, 100 | Every other day (in combination with carboplatin (B1684641) and paclitaxel) | 100 mg/m² | Combination was well-tolerated. | [9][10] |

Experimental Protocols

Western Blot for Hsp70 in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from methodologies used in clinical trials of Hsp90 inhibitors.[1]

5.1.1 PBMC Isolation

-

Collect whole blood from patients in heparinized tubes.

-

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

-

Resuspend the final PBMC pellet in a suitable lysis buffer.

5.1.2 Cell Lysis

-

Resuspend the PBMC pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

5.1.3 Protein Quantification

-

Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.

5.1.4 SDS-PAGE and Western Blotting

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Hsp70 (e.g., mouse anti-Hsp70 monoclonal antibody) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

For normalization, probe the same membrane for a loading control protein such as β-actin or GAPDH.

5.1.5 Densitometric Analysis

-

Quantify the band intensities of Hsp70 and the loading control using image analysis software.

-

Calculate the relative Hsp70 expression by normalizing the Hsp70 band intensity to the corresponding loading control band intensity.

-

Express the results as a fold-change relative to the baseline (pre-treatment) sample.

ELISA for Hsp70 in Plasma or Serum

This protocol is based on commercially available human Hsp70 ELISA kits.[3][11]

5.2.1 Sample Collection and Preparation

-

Collect whole blood in either serum separator tubes or tubes containing an anticoagulant (e.g., EDTA, heparin) for plasma.

-

For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,000 x g for 15 minutes.

-

For plasma, centrifuge the blood at 1,000 x g for 15 minutes within 30 minutes of collection.

-

Aliquot the collected serum or plasma and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

5.2.2 ELISA Procedure (Sandwich ELISA)

-

Prepare all reagents, standards, and samples as per the manufacturer's instructions.

-

Add 100 µL of standards and samples to the wells of the microplate pre-coated with an anti-human Hsp70 antibody.

-

Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).

-

Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.

-

Add 100 µL of a biotin-conjugated anti-human Hsp70 detection antibody to each well.

-

Incubate as directed.

-

Wash the plate to remove unbound detection antibody.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate as directed.

-

Wash the plate to remove unbound conjugate.

-

Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark until color develops.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

5.2.3 Data Analysis

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Hsp70 in the samples by interpolating their absorbance values from the standard curve.

-

Account for any sample dilutions in the final concentration calculation.

Visualizations

Signaling Pathway of Hsp90 Inhibition and Hsp70 Induction

Caption: Hsp90 inhibition by this compound leads to Hsp70 induction.

Experimental Workflow for Hsp70 Measurement in PBMCs

Caption: Workflow for Western blot analysis of Hsp70 in PBMCs.

Relationship between this compound Administration and Biomarker Response

Caption: Logical flow from this compound administration to biomarker response.

Conclusion

The induction of Hsp70 is a well-established and clinically validated pharmacodynamic biomarker for the Hsp90 inhibitor this compound. Its measurement in readily accessible patient samples, such as PBMCs, provides a reliable method for assessing target engagement and guiding the clinical development of this and other Hsp90-targeting agents. The standardized protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working in the field of targeted cancer therapy. While the development of this compound was discontinued (B1498344) due to ocular toxicity observed in some studies, the principles and methodologies for utilizing Hsp70 as a biomarker remain highly relevant for the ongoing development of other Hsp90 inhibitors.[2][11]

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heat shock protein 90 (HSP90) inhibitors in gastrointestinal cancer: where do we currently stand?—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Uniqueness of SNX-5422: A Comparative Analysis of Hsp90 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these "client" proteins, offering a promising therapeutic strategy. SNX-5422, a synthetic, orally bioavailable small molecule, represents a novel structural class of Hsp90 inhibitors. This guide provides a detailed comparison of the structural class of this compound with other major classes of Hsp90 inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

Structural Classification of Hsp90 Inhibitors

Hsp90 inhibitors are broadly categorized based on their chemical scaffolds. Most of these inhibitors target the N-terminal ATP-binding pocket of Hsp90, preventing the conformational changes required for its chaperone activity.[1] This leads to the ubiquitination and subsequent proteasomal degradation of client proteins.[1]

The primary structural classes of N-terminal Hsp90 inhibitors include:

-

Ansamycins: This class includes the first-discovered Hsp90 inhibitors, such as Geldanamycin and its derivatives 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin).[2] They are natural products with a benzoquinone ansamycin (B12435341) structure.

-

Purine-based Inhibitors: These are fully synthetic compounds designed to mimic the adenine (B156593) moiety of ATP.[3] A notable example is PU-H71.

-

Resorcinol (B1680541) Derivatives: Identified through high-throughput screening, these inhibitors, such as Luminespib (NVP-AUY922) and Ganetespib (STA-9090), feature a resorcinol moiety.[3]

-

Benzamides: this compound falls into this category.[3][4] It is a prodrug that is rapidly converted in the body to its active form, SNX-2112.[5] The benzamide (B126) scaffold of SNX-2112 is structurally distinct from the other major classes of Hsp90 inhibitors.[5] SNX-2112 is based on a 6,7-dihydro-indazol-4-one scaffold.[5]

Quantitative Comparison of Hsp90 Inhibitors

The potency of Hsp90 inhibitors is typically evaluated by their binding affinity (Kd) to Hsp90 and their half-maximal inhibitory concentration (IC50) in various assays, such as cell proliferation and client protein degradation. The following tables summarize key quantitative data for this compound (and its active form SNX-2112) and representative inhibitors from other structural classes.

Table 1: Hsp90 Binding Affinity and Inhibitory Potency

| Inhibitor | Structural Class | Target | Kd (nM) | IC50 (nM) - Hsp90 Inhibition | Reference(s) |

| This compound (prodrug) | Benzamide | Hsp90 | 41 | - | [6] |

| SNX-2112 | Benzamide | Hsp90α | 4 | 30 | [7] |

| Hsp90β | 6 | 30 | [7] | ||

| Grp94 | 484 | 4275 | [7] | ||

| Trap-1 | - | 862 | [7] | ||

| 17-AAG | Ansamycin | Hsp90 | - | 5 | [8] |

| Ganetespib | Resorcinol | Hsp90 | - | 26 | [9] |

| Luminespib | Resorcinol | Hsp90 | - | - | [3] |

| PU-H71 | Purine | Hsp90 | - | - | [3] |

Table 2: Cellular Activity of Hsp90 Inhibitors

| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference(s) |

| This compound | AU565 | Her2 Degradation | 37 | [6] |

| AU565 | p-ERK Stability | 11 ± 3 | [6] | |

| A375 | p-S6 Stability | 61 ± 22 | [6] | |

| A375 | Hsp70 Induction | 13 ± 3 | [6] | |

| SNX-2112 | BT-474 | Her2 Degradation | 10 | [7] |

| A-375 | pS6 Degradation | 1 | [10] | |

| K562 | Proliferation | 23 | [11] | |

| MCF-7 | Proliferation | 16 | [11] | |

| 17-AAG | H3122 | Proliferation | - | [11] |

| Ganetespib | H3122 | Proliferation | - | [11] |

| Luminespib | H3122 | Proliferation | - | [11] |

Experimental Protocols

Western Blot Analysis for Hsp90 Client Protein Degradation